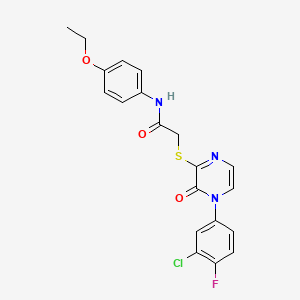
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties, which make it a valuable tool for scientific research.
Mechanism Of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in cell division, leading to the inhibition of tumor growth. In agriculture, it acts by inhibiting the activity of enzymes involved in photosynthesis, leading to the death of weeds. In material science, it acts as a building block for the synthesis of new materials with unique properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in tumor cells, leading to the inhibition of tumor growth. In agriculture, it has been shown to cause chlorosis (yellowing) and necrosis (death) of plant tissue, leading to the death of weeds. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Advantages And Limitations For Lab Experiments
The advantages of using 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole in lab experiments include its unique chemical properties, which make it a valuable tool for scientific research. Its limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole. In medicine, further research is needed to determine its efficacy and safety as a potential anticancer drug. In agriculture, further research is needed to develop more effective and environmentally friendly herbicides. In material science, further research is needed to explore its potential applications in the synthesis of new materials with unique properties.
Synthesis Methods
The synthesis of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves several steps, including the reaction between 4-bromo-3-nitropyrazole and difluoromethyl propargyl ether, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon. The final step involves the reaction of the amino group with propyl chloroformate to form the desired compound.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of tumor cells. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-13(12-7)8(10)11/h4,8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJZKMWHTRVKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

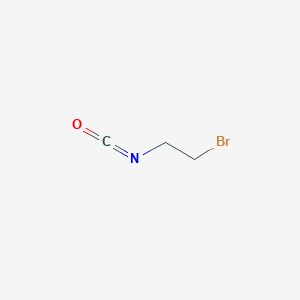
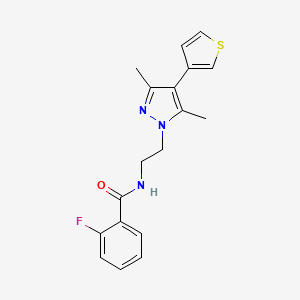
![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
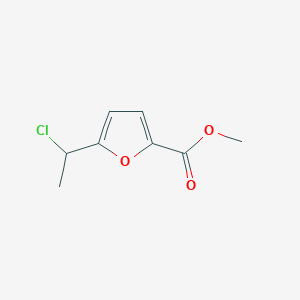
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)

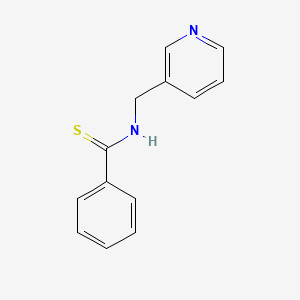
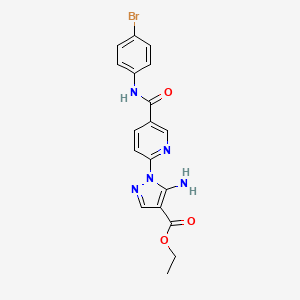
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)
